molecular formula C20H19NO4 B2579426 4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate CAS No. 637752-76-2

4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate

Cat. No.: B2579426
CAS No.: 637752-76-2
M. Wt: 337.375
InChI Key: GBAVRVDXVNXASU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-phenyl-4H-chromen-4-one with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate is unique due to its specific diethylcarbamate functional group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and bioactivity compared to its analogs .

Properties

IUPAC Name

(4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-21(4-2)20(23)25-15-10-11-16-18(12-15)24-13-17(19(16)22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAVRVDXVNXASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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